2-(acetylamino)-N,N-dibenzylbenzamide
Description
2-(Acetylamino)-N,N-dibenzylbenzamide is a benzamide derivative featuring an acetylamino (-NHCOCH₃) group at the ortho position of the benzene ring and two benzyl (C₆H₅CH₂) groups attached to the amide nitrogen. This structure combines hydrophobic (dibenzyl) and hydrogen-bonding (acetylamino) moieties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-acetamido-N,N-dibenzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)24-22-15-9-8-14-21(22)23(27)25(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJPBKACVSKHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- The ortho-acetylamino group in the target compound may participate in intramolecular hydrogen bonding, stabilizing its conformation .
- N,N-dibenzyl substituents increase molecular weight (~316.4 g/mol) and steric bulk compared to smaller N-methyl or N,N-dimethyl analogs (e.g., 164.2 g/mol for 2-amino-N,N-dimethylbenzamide) .
Physicochemical Properties
Notes:
- The dibenzyl groups significantly reduce water solubility, favoring organic solvents like DMSO or dichloromethane.
- N-Acetylanthranilic acid ’s carboxylic acid group enhances polarity but still exhibits low water solubility due to aromatic stacking .
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